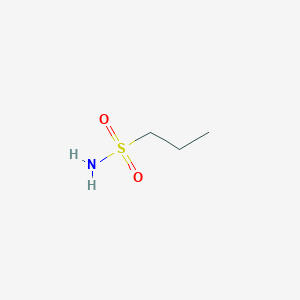

Propane-1-sulfonamide

描述

Significance of Sulfonamide Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The sulfonamide functional group (-SO2NH-) is a cornerstone in drug discovery and development, a fact that has been established since the advent of sulfa drugs, the first class of synthetic antimicrobial agents. ekb.egajchem-b.comajchem-b.com This moiety's ability to mimic the p-aminobenzoic acid (PABA) structure allows it to act as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ekb.egnih.govexcli.de This mechanism of action laid the foundation for a new era in antibacterial therapy. ekb.egajchem-b.comajchem-b.com

Beyond their antibacterial prowess, sulfonamide-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic properties. ekb.egajchem-b.combenthamdirect.com This versatility stems from the sulfonamide group's capacity to bind to various biological targets, such as carbonic anhydrase, a key enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comajchem-b.comscispace.com The structural and electronic properties of the sulfonamide scaffold, including its ability to participate in hydrogen bonding, contribute to its promiscuous yet specific interactions with diverse protein active sites. ekb.egscispace.com Consequently, sulfonamides remain a vital pharmacophore in the design and synthesis of novel therapeutic agents. ekb.egbenthamdirect.comscispace.com

Evolution of Research Trajectories for Propane-1-sulfonamide and its Structural Analogs

Initial research involving this compound and its analogs primarily focused on their potential as building blocks in organic synthesis. For instance, this compound has been utilized in the preparation of electron donors for luminogenic luciferins and fluorescent dyes. chemicalbook.comchemicalbook.com

The trajectory of research has since evolved significantly, with a growing emphasis on the medicinal chemistry applications of this compound derivatives. Scientists have explored the synthesis and biological evaluation of various analogs, where the core this compound structure is modified to enhance its therapeutic potential. publish.csiro.auontosight.airesearchgate.net A notable example includes the synthesis of 3-amino-N-aryl-2-hydroxy-propane-1-sulfonamides, which have been investigated as potential GABA B receptor antagonists. publish.csiro.au

Furthermore, research has expanded to include the development of complex molecules where the this compound moiety is incorporated into larger, more intricate structures. This is exemplified by the creation of compounds like N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound, a selective JAK1 clinical candidate for treating autoimmune diseases. acs.orggoogle.com The exploration of such derivatives highlights a shift towards designing highly specific and potent drug candidates. ontosight.aiacs.orggoogle.com The synthesis of vinylsulfonamides, including derivatives of this compound, has also been a subject of interest due to their wide range of biological activities and utility in synthetic organic chemistry. karazin.ua

Core Research Objectives and Unexplored Facets of this compound Chemistry

Current research on this compound and its derivatives is largely driven by the quest for novel therapeutic agents with improved efficacy and selectivity. benthamdirect.comontosight.ai Key objectives include the design and synthesis of new analogs with potent activity against various diseases, including cancer, microbial infections, and inflammatory disorders. ekb.egbenthamdirect.comscispace.com For example, the development of isoform-selective human carbonic anhydrase III inhibitors has been a recent focus, with aliphatic primary sulfonamides like those derived from this compound showing promise. nih.gov

Despite the progress, several facets of this compound chemistry remain underexplored. A deeper investigation into the structure-activity relationships (SAR) of its derivatives could lead to the rational design of more potent and specific inhibitors for various enzymatic targets. excli.deontosight.ai The development of more efficient and environmentally friendly synthetic methodologies for this compound and its analogs is another area ripe for exploration. karazin.uagoogle.com Furthermore, the full potential of this compound as a scaffold in the development of chemical probes for studying biological processes is yet to be realized. nih.gov The exploration of its coordination chemistry with different metal ions could also unveil novel catalytic or therapeutic applications. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H9NO2S | chemicalbook.comnih.govechemi.com |

| Molecular Weight | 123.18 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 51-52°C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 226.7°C at 760 mmHg | sigmaaldrich.com |

| CAS Number | 24243-71-8 | nih.govechemi.comsigmaaldrich.com |

| Physical Form | Solid | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

Structure

2D Structure

属性

IUPAC Name |

propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROIHSMGGKKIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392158 | |

| Record name | Propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24243-71-8 | |

| Record name | Propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Reaction Pathways for Propane 1 Sulfonamide and Its Derivatives

Strategic Approaches to the Propane-1-sulfonamide Core Synthesis

The construction of the fundamental this compound scaffold can be achieved through several strategic pathways. These methods primarily focus on the formation of the crucial sulfur-nitrogen bond.

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this involves the reaction of propane-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

While effective, this method has drawbacks, including the often harsh conditions required for the synthesis of the sulfonyl chloride precursor and the potential for side reactions, particularly with aromatic amines which may require elevated temperatures. researchgate.net To circumvent the use of unstable sulfonyl chlorides, stable alternatives like pentafluorophenyl (PFP) sulfonate esters have been developed. ucl.ac.uk Furthermore, tertiary sulfonamides, typically considered stable end-products, can be activated to undergo nucleophilic substitution, offering a novel transformation platform. acs.org

Table 1: Comparison of Reagents for Nucleophilic Substitution in Sulfonamide Synthesis

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Sulfonyl Chlorides | Readily available for simple structures. | Moisture sensitive; harsh synthesis conditions. nih.gov |

| PFP Sulfonate Esters | Stable alternative to sulfonyl chlorides. ucl.ac.uk | May require additional synthetic steps. |

| Activated Tertiary Sulfonamides | Novel transformation pathway. acs.org | Requires specific activation conditions. |

Oxidative methods provide an alternative to pre-functionalized starting materials like sulfonyl chlorides. These approaches often involve the in situ generation of a reactive sulfur species that is subsequently trapped by an amine.

One such strategy is the oxidative coupling of thiols and amines. This can be achieved using various oxidizing agents. For instance, the combination of hydrogen peroxide and thionyl chloride can directly convert thiols to sulfonyl chlorides, which then react with amines to form sulfonamides in excellent yields and short reaction times. organic-chemistry.org Another approach involves the oxidative amination of sodium sulfinates. This can be accomplished using iodine-based reagents or through electrochemical methods. acs.org The electrochemical approach is particularly advantageous as it avoids the use of chemical oxidants. acs.org

Advanced Synthetic Strategies for this compound Derivatives

The derivatization of the this compound core is crucial for modulating its biological activity. Advanced synthetic methodologies have been developed to introduce a wide range of functional groups onto the sulfonamide scaffold with high precision and efficiency.

Transition-metal catalysis has emerged as a powerful tool for the functionalization of sulfonamides. acs.org Palladium-catalyzed cross-coupling reactions, for example, can be employed for the N-arylation of sulfonamides. Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of N,N-diarylsulfonamides from aryl bromides and N-arylsulfonamides. organic-chemistry.org

Furthermore, metal-catalyzed C-H activation and functionalization offer a direct and atom-economical approach to modifying the sulfonamide structure. For instance, rhodium(III)-catalyzed C-H carbenoid functionalization can be used to introduce substituents at the ortho-position of aryl sulfonamides. researchgate.net The directing ability of the sulfonamide group itself can be harnessed to achieve site-selective functionalization. acs.org

Table 2: Examples of Metal-Catalyzed Reactions for Sulfonamide Derivatization

| Metal Catalyst | Reaction Type | Substrates |

|---|---|---|

| Palladium | N-Arylation | Sulfonamides, Aryl Halides |

| Nickel | N,N-Diarylation | N-Arylsulfonamides, Aryl Bromides organic-chemistry.org |

| Rhodium(III) | C-H Carbenoid Functionalization | Aryl Sulfonamides researchgate.net |

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. acs.org These methods utilize electricity as a traceless reagent, minimizing waste generation. tue.nl The electrochemical synthesis of sulfonamides can be achieved through the oxidative coupling of thiols and amines, where hydrogen is the only byproduct. acs.org This method is characterized by its mild reaction conditions and broad substrate scope. tue.nl

Another electrochemical approach involves the oxidative amination of sodium sulfinates, which can be mediated by a redox catalyst like ammonium (B1175870) iodide. acs.org This process can be carried out in a simple undivided cell without the need for an additional supporting electrolyte. researchgate.net Furthermore, electrochemical methods can be used for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide, and amines via C-H activation. nih.govnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to develop more sustainable and environmentally friendly processes. tandfonline.com This includes the use of greener solvents, such as water or deep eutectic solvents, and the development of catalyst-free and solvent-free reaction conditions. researchgate.net

One notable example is the mechanochemical synthesis of sulfonamides. This solvent-free approach utilizes a ball mill and involves a one-pot, two-step procedure mediated by solid sodium hypochlorite (B82951) for the synthesis of sulfonamides from disulfides and amines. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org Another green approach involves the use of magnetically separable nano-catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols, with water being the only byproduct. acs.org These catalysts can be easily recovered and reused, further enhancing the sustainability of the process. acs.org

Organocatalytic Applications in this compound Chemistry

While this compound itself is not typically a catalyst, the alkylsulfonamide moiety is a critical component in the design of modern organocatalysts, influencing their solubility, steric environment, and catalytic activity. The incorporation of simple alkylsulfonamide groups, such as a propanesulfonyl group, into chiral backbones like proline has been shown to modulate catalyst performance in key carbon-carbon bond-forming reactions.

Research into proline-based organocatalysts has demonstrated that the nature of the N-sulfonyl group plays a significant role in the outcomes of reactions like the aldol (B89426) condensation. For instance, studies by Hayashi and coworkers explored aldol reactions catalyzed by proline catalysts bearing different N-alkylsulfonamide groups. They observed a distinct relationship between the length of the alkyl chain on the sulfonamide and the chemical yield of the reaction, highlighting the tunability of such catalysts. nih.gov

Furthermore, organocatalysis has been successfully applied to the synthesis of complex sulfonamide derivatives. An operationally simple, organocatalytic atroposelective N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed. nih.gov This method provides access to axially chiral N-aryl sulfonamides in excellent enantiopurity, showcasing how organocatalysis can be a powerful tool for creating stereochemically complex molecules that would be challenging to access through traditional methods. nih.gov

Diversification and Functionalization of the this compound Scaffold

The functional versatility of this compound is realized through chemical strategies that modify its core structure. These include substitutions on the sulfonamide nitrogen, regioselective functionalization of the propyl chain, and its incorporation into more complex molecular systems like heterocycles and conjugates.

N-Substitution Strategies for Amide and Sulfonamide Moieties

The nitrogen atom of the sulfonamide group is a primary site for chemical modification, allowing for the introduction of a vast array of substituents to modulate the molecule's physicochemical properties.

Classical methods for N-substitution involve the reaction of primary sulfonamides with alkyl halides or the coupling of amines with sulfonyl chlorides. acs.org More advanced and efficient protocols have been developed to streamline this process. A notable example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols. acs.org This "borrowing hydrogen" methodology employs a bench-stable Mn(I) PNP pincer catalyst to facilitate the coupling of both aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org This reaction proceeds with high efficiency, offering a green and versatile route to mono-N-alkylated sulfonamides with excellent yields. acs.org

Below is a table summarizing the conditions for this manganese-catalyzed reaction.

| Parameter | Condition |

| Catalyst | Mn(I) PNP pincer complex |

| Alkylating Agents | Primary aliphatic and benzylic alcohols |

| Substrates | Aryl and alkyl sulfonamides |

| Key Advantage | High yield, use of stable alcohol reagents |

| Avg. Yield | 85% across 32 examples acs.org |

Another modern approach involves reductive amination, where a sulfonamide reacts with an aldehyde to form an N-sulfonylimine intermediate, which is then reduced to the N-alkylated product. acs.org These methods provide a robust toolkit for creating a diverse library of N-substituted this compound derivatives.

Regioselective Functionalization of the Propyl Chain

Introducing functional groups at specific positions along the propyl chain of this compound requires precise control over chemical reactivity, often leveraging advanced C-H activation strategies.

α-Functionalization: The α-position (C1) of the propyl chain can be functionalized through a metal-free reaction system. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter, aliphatic sulfonamides can undergo C(sp³)–H bond functionalization under mild conditions to afford α,β-unsaturated imines. nih.gov This transformation is believed to proceed through a [2+2] cyclization followed by a ring-cleavage reorganization, offering a novel pathway for modifying the position adjacent to the sulfonyl group. nih.gov

γ-Functionalization: The remote γ-position (C3) can be targeted using photocatalysis. This strategy involves a sequential electron/proton transfer process to generate an N-centered radical from the sulfonamide's N-H bond. nih.gov This radical intermediate then facilitates an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which selectively abstracts a hydrogen atom from the terminal methyl group of the propyl chain. nih.gov The resulting carbon-centered radical can then be trapped by various reagents, enabling a wide range of functionalizations including heteroarylation, alkylation, amination, cyanation, azidation, and halogenation at the terminal position. nih.gov This method has proven effective for the late-stage functionalization of complex drug derivatives. nih.gov

A summary of these regioselective approaches is presented below.

| Position | Method | Key Features | Resulting Structure |

| α-Position | Metal-free, DABCO-promoted | Mild conditions, [2+2] cyclization/reorganization | α,β-Unsaturated imine |

| γ-Position | Photocatalysis, 1,5-HAT | Remote C-H activation, N-centered radical intermediate | γ-Functionalized sulfonamide |

Synthesis of this compound-Containing Heterocycles

The this compound moiety can be incorporated into heterocyclic rings, a common structural motif in pharmaceuticals, to generate novel compounds with potential biological activity. The sulfonamide can act as a reactant or a building block in various cyclization reactions.

One effective method involves the reaction of primary alkylsulfonamides with ethyl propiolate, which undergoes a Michael addition followed by cyclization and aromatization to yield substituted pyrroles. nih.gov This process provides a straightforward entry into a key heterocyclic core.

Another powerful technique is the [3+2] cycloaddition reaction. The reaction between vinyl sulfonamides and N-methyl nitrones, for example, leads to the formation of isoxazolidine (B1194047) rings. Although this reaction can sometimes result in poor regiospecificity, it provides access to a diverse collection of heterocyclic sulfonamide structures. rsc.org

The table below outlines some synthetic routes to heterocycles incorporating the alkylsulfonamide structure.

| Heterocycle Class | Synthetic Method | Reactants |

| Pyrroles | Michael Addition/Cyclization | Primary alkylsulfonamides, Ethyl propiolate nih.gov |

| Isoxazolidines | [3+2] Cycloaddition | Vinyl sulfonamides, N-methyl nitrones rsc.org |

These synthetic strategies demonstrate the utility of this compound as a versatile precursor for constructing complex heterocyclic systems.

Development of this compound-Based Conjugates and Hybrid Molecules

Conjugating this compound to other biologically active molecules is an established strategy for developing novel therapeutics with potentially enhanced efficacy or new modes of action. ekb.egresearchgate.net A hybrid molecule consists of two or more pharmacologically active agents linked together, where each component can act as a promoiety for the other. nih.gov

The synthesis of these conjugates often relies on forming a stable linker between the this compound and the other molecule, typically an amino acid, peptide, or another drug. Common coupling reactions include facile acylation reactions mediated by coupling agents like dicyclohexyl carbodiimide (B86325) (DCC) or benzotriazole. For instance, the free amino group of a sulfonamide can be acylated by the carboxylic acid of another molecule (e.g., an NSAID or a dipeptide) to form a stable amide bond. nih.gov

This approach has been used to create dipeptide-sulfonamide conjugates and NSAID-sulfonamide hybrids. nih.gov In the latter case, an amino acid can be used as a spacer to link the two drug molecules. nih.gov The goal of creating such hybrid molecules or mutual prodrugs is often to improve drug delivery, enhance activity, or reduce side effects by combining the therapeutic properties of both components. nih.gov

Mechanistic Investigations and Reaction Kinetics of Propane 1 Sulfonamide Transformations

Elucidation of Reaction Mechanisms in Propane-1-sulfonamide Synthesis and Degradation

The synthesis of this compound and its derivatives often involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For instance, the synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)this compound is achieved by reacting 2-hydroxy-3-methoxy-2-methylpropanol with propane-1-sulfonyl chloride, using a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Similarly, 3,3,3-trifluorothis compound (B1390574) synthesis involves the reaction of 3,3,3-trifluoropropylamine (B1329503) with a sulfonyl chloride under basic conditions. A classic method for sulfonamide synthesis is the reaction of sulfonyl chlorides with amines under basic conditions.

Alternative synthetic routes are continually being explored to improve efficiency and safety. One such approach involves the use of vinylboronates in Suzuki-Miyaura reactions, which has been shown to be a faster, cheaper, and safer method for producing complex sulfonamide derivatives. google.com Palladium-catalyzed coupling reactions of aryl iodides with a sulfur dioxide surrogate (DABSO) can produce aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org

The degradation of sulfonamides can proceed through various mechanisms, including oxidation. The oxidative degradation of a sulfonamide-containing dihydropyrone in the presence of peroxides and organic cosolvents like acetonitrile (B52724) leads to hydroxylation and the formation of a keto-derivative. nih.govresearchgate.net The mechanism involves the formation of a peroxycarboximidic acid from the organonitrile, which then reacts with the deprotonated sulfonamide. nih.govresearchgate.net This process is influenced by the protonation state of the sulfonamide and the nature of the buffer and organic cosolvent. nih.gov Free radical mechanisms are also implicated in some degradation pathways. nih.govresearchgate.net

Kinetic Profiling of this compound Chemical Reactions

Kinetic studies are crucial for understanding the rates of reactions involving this compound. The rate of a reaction is often described by a rate law that shows its dependence on the concentration of reactants. For instance, the oxidation of some thiols to disulfides by sodium N-chloro-p-toluenesulfonamide (a related sulfonamide) exhibits first-order dependence on both the sulfonamide and the thiol concentration, and a fractional-order dependence on the hydroxide (B78521) ion concentration. epa.gov

The study of reversible reactions reveals that the net rate is the difference between the forward and reverse reaction rates, each with its own distinct rate-controlling steps, intermediates, and transition states. researchgate.net For example, in the asymmetric radical 1,2-oxysulfonylation of alkenes, a Curtin-Hammett kinetic control scenario is observed, where there is a fast, reversible addition of sulfonyl radicals to alkenes, followed by a rate- and stereo-determining C–O bond formation. researchgate.net

The hydrolysis of β-sultams, which are cyclic sulfonamides, shows significant rate enhancements compared to their acyclic counterparts. researchgate.net The alkaline hydrolysis of some β-sultams can exhibit a second-order dependence on the hydroxide ion concentration, suggesting a stepwise mechanism. researchgate.net The rate of oxidation of thiols by a sulfonamide is influenced by the structure of the thiol, with longer chain thiols reacting faster. epa.gov

Table 1: Kinetic Data for Reactions Involving Sulfonamides

| Reaction | Reactants | Rate Law/Kinetics | Rate Constants | Reference |

| Oxidation of Alkanethiols | Alkanethiols, Sodium N-chloro-p-toluenesulfonamide | First-order in [CAT] and [Thiol], Fractional-order in [OH-] | Not specified | epa.gov |

| Addition of CH3SO2(•) to Acrolein | CH3SO2(•), Acrolein | Reversible reaction | 4.9 x 10^9 M^-1 s^-1 | researchgate.net |

| Addition of CH3SO2(•) to Propiolic Acid | CH3SO2(•), Propiolic Acid | Reversible reaction | 5.9 x 10^7 M^-1 s^-1 | researchgate.net |

| Alkaline Hydrolysis of N-aryl-β-sultams | N-aryl-β-sultams, OH- | Second-order in [OH-] for some cases | Not specified | researchgate.net |

| Alkaline Hydrolysis of N-alkyl-β-sultams | N-alkyl-β-sultams, OH- | - | Kinetic solvent isotope effect (kH2O/kD2O) = 1.55 | researchgate.net |

Solvent Effects and Catalytic Influences on this compound Reactivity

Solvents and catalysts play a significant role in the reactivity of this compound and its derivatives. The choice of solvent can influence reaction rates and even the reaction mechanism. For example, in the oxidative degradation of a sulfonamide, organonitriles like acetonitrile can accelerate the reaction by forming a more reactive oxidizing species, peroxycarboximidic acid. nih.govresearchgate.net The use of solvent-free conditions has been shown to be effective in certain multicomponent reactions, leading to high yields and short reaction times. bohrium.comnih.gov

Catalysts are widely employed to enhance the efficiency of sulfonamide synthesis. Lewis acids, such as hafnium triflate (Hf(OTf)4), have been found to be effective catalysts for the amidation of polyol esters with sulfonamides. nih.gov Palladium catalysts are used in coupling reactions to form C-S and S-N bonds, which are key steps in the synthesis of some sulfonamides. organic-chemistry.org Furthermore, magnetically recoverable nanocatalysts, such as 3-(propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles, offer the advantages of high efficiency and reusability for the synthesis of complex heterocyclic compounds. bohrium.comnih.gov The use of a copper-based magnetically recoverable nanocatalyst has been reported for the "click" synthesis of 1,2,3-triazole-based sulfonamides. researchgate.net

The dielectric effect of the solvent can also impact reaction rates. In the oxidation of thiols by a sulfonamide, a negative dielectric effect was observed, indicating that a less polar solvent would favor the reaction. epa.gov The presence of a base, such as triethylamine, is often crucial in sulfonamide synthesis to neutralize acidic byproducts.

Identification of Intermediates and Transition States in this compound Reactions

The transformation of this compound proceeds through various transient species, including intermediates and transition states. In multi-step reactions, intermediates are relatively stable species that exist in the valleys of an energy diagram, while transition states are high-energy, unstable configurations at the peaks of the energy profile. youtube.com

In the degradation of certain sulfonamides, radical intermediates are proposed to play a role. nih.govresearchgate.net For instance, the formation of a keto-derivative during the oxidation of a sulfonamide-containing compound is suggested to involve a free radical mechanism. nih.govresearchgate.net Computational studies using methods like Density Functional Theory (DFT) can help to elucidate the structures of these transient species. researchgate.net

In the alkaline hydrolysis of β-sultams, a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI) has been proposed. researchgate.net The stability of this intermediate can influence the rate-limiting step of the reaction. researchgate.net For N-aryl-β-sultams, the formation of the TBPI is rate-limiting, while for N-alkyl-β-sultams, the breakdown of the TBPI is the slower step. researchgate.net In some reactions, Meisenheimer complexes have been identified as either intermediates or transition states. nih.gov The study of reaction mechanisms often involves trapping or spectroscopically observing these transient species to confirm their role in the reaction pathway.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Propane 1 Sulfonamide Analogs

Correlating Propane-1-sulfonamide Structural Modifications with Biological Potency and Selectivity

The chemical scaffold of this compound has been a valuable starting point for the development of potent and selective therapeutic agents. Modifications to its structure have been shown to significantly influence biological activity, particularly in the realm of Janus kinase (JAK) inhibitors.

In the pursuit of selective JAK1 inhibitors for autoimmune diseases, researchers have utilized the this compound moiety in conjunction with a pyrrolo[2,3-d]pyrimidine core. osti.govresearchgate.net One notable example is the clinical candidate PF-04965842, chemically identified as N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound. osti.govresearchgate.net The development of this compound involved systematic structural modifications to enhance both potency against JAK1 and selectivity over other JAK isoforms like JAK2, JAK3, and TYK2. osti.govresearchgate.net This selectivity is crucial to avoid off-target effects, such as the inhibition of the JAK2 homodimer which is involved in erythropoietin and thrombopoietin signaling. osti.govresearchgate.net

X-ray crystallographic analysis played a key role in guiding these structural modifications, allowing for a rational design approach to improve the interaction with the target enzyme. osti.govresearchgate.net The journey to PF-04965842 began from tofacitinib, an approved oral JAK inhibitor, by modifying its 3-aminopiperidine linker, which ultimately led to the discovery of highly selective JAK1 inhibitors with nanomolar potency. osti.govresearchgate.net

Further studies on a series of 1,5-dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one analogs revealed that the nature of the alkyl group on the sulfonamide can impact potency. For instance, extending the sulfonamide alkyl group from a methyl to a propyl group in one analog resulted in a 10-fold decrease in potency. nih.gov This highlights the sensitivity of the biological activity to even minor changes in the alkyl chain length of the this compound moiety.

Table 1: Effect of Sulfonamide Alkyl Group on Biological Potency

| Compound | Alkyl Group on Sulfonamide | Relative Potency | Source |

|---|---|---|---|

| OXS007002 | Methyl | Baseline | nih.gov |

| 33 | n-Propyl | 10-fold decrease | nih.gov |

Impact of Functional Groups on this compound Biological Activity

The biological activity of this compound and its derivatives is significantly influenced by the presence and nature of various functional groups. The sulfonamide group (-SO₂NH₂) itself is a key pharmacophore, capable of forming important hydrogen bonds with biological targets. mdpi.com

In the context of 1,5-dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one analogs, the meta-position on an attached aryl ring was found to be optimal for substitution. nih.gov Among the functional groups tested at this position, the sulfonamide and carbamate (B1207046) groups demonstrated the highest potencies. nih.gov The sulfonamide, in particular, offered the additional advantage of higher solubility. nih.gov The introduction of small substituents such as fluoro, methyl, or methoxy (B1213986) groups at the para position of the aryl ring was tolerated, with a minimal effect on activity. nih.gov

The core structure attached to the this compound is also critical. Replacing a 1,5-dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one core with a 6,6-fused ring analog led to a 15-fold loss in activity, indicating a preference for the original oxazepanone scaffold. nih.gov

Studies on other sulfonamide derivatives have shown that halogen substitutions can be beneficial for antibacterial activity. For example, 2-bromo, 3,5-dichloro, and 2,3,5-trichloro derivatives of sulfanilamide (B372717) Schiff bases showed antibacterial and antibiofilm potential. mdpi.com While not directly on a this compound, this suggests that halogenation of aryl rings within this compound analogs could be a viable strategy to modulate biological activity.

Table 2: Impact of Functional Group Modifications on Activity of 1,5-Dihydrobenzo[e] osti.govacs.orgoxazepin-2(3H)-one Analogs

| Modification | Impact on Activity/Property | Source |

|---|---|---|

| Substitution at meta-position of aryl ring | Necessary for activity | nih.gov |

| Sulfonamide group at meta-position | High potency and higher solubility compared to carbamate | nih.gov |

| Carbamate group at meta-position | High potency | nih.gov |

| Small para-substituents (F, Me, OMe) on aryl ring | Tolerated with small effect on activity | nih.gov |

| Replacement of oxazepanone core with 6,6-fused ring | 15-fold loss in activity | nih.gov |

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. nih.gov This involves substituting a functional group with another that has similar steric and electronic properties.

For the sulfonamide group, a classic bioisostere is the carboxylic acid, although their pKa values differ significantly. drughunter.com To better mimic the acidity of carboxylic acids, N-acylsulfonamides have been developed as promising alternatives. drughunter.comnih.gov Within the N-acylsulfonamide framework, the carbonyl moiety can be replaced by other groups such as an oxetane (B1205548) or five-membered heterocycles like isoxazoles and 1,2,3-triazoles. nih.gov These replacements can alter properties like acidity, geometry, and electrostatic potential, yet have resulted in biologically active analogs in various contexts. nih.gov

While direct examples of bioisosteric replacement for the this compound moiety itself are not extensively detailed in the provided context, the principles can be applied. For instance, replacing the sulfonamide group in this compound analogs could be explored to modulate properties like cell permeability and oral bioavailability. drughunter.com Other potential bioisosteres for sulfones and sulfonamides include phosphine (B1218219) oxides. chem-space.com

The success of a bioisosteric replacement is highly dependent on the specific molecular context. drughunter.com For example, in the development of COX-2 inhibitors, the replacement of a carbon atom with a sulfur atom in a related scaffold altered the lipophilicity and likely the pharmacokinetic parameters, while also affecting the affinity for the target enzyme. nih.gov This underscores the importance of empirical testing for each new series of analogs.

Conformational Analysis and its Implications for this compound SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For sulfonamides, conformational effects can play a dominant role in their structure-activity relationships (SAR). nih.govresearchgate.net The biological activity of sulfonamides is often dependent on the conformational state of the molecule. researchgate.net

Restricted rotation around the S-N bond in sulfonamides can lead to distinct, energetically accessible conformations. researchgate.net This has been observed in N,N-disubstituted nonafluorobutane-1-sulfonamides, where the rotational barrier around the S-N bond is high enough to be detected by NMR at room temperature. researchgate.net The shortening of the S-N bond in these compounds, confirmed by X-ray crystallography, suggests a significant double-bond character, which is influenced by the electron-withdrawing nature of the perfluorobutyl group. researchgate.net

In the context of structure-based design, understanding the preferred conformations of the sulfonamide group is crucial. X-ray crystallographic studies of sulfonamide derivatives have shown that the sulfonamide group often adopts a conformation where the S-C bond is antiperiplanar to the nitrogen lone pair. researchgate.net The orientation of the sulfonyl oxygens relative to other parts of the molecule can also be critical for binding to a biological target. researchgate.net

Computational methods, such as ab initio calculations, can provide valuable insights into the conformational energies of sulfonamide linkers. researchgate.net For example, such calculations have suggested that conformational effects in a vinylsulfonamide linker were key to a significant enhancement in biological activity in a particular series of compounds. researchgate.net These findings highlight the importance of considering molecular conformation when designing new this compound analogs to ensure an optimal fit with their biological target.

Advanced Pharmacological and Biological Research on Propane 1 Sulfonamide Scaffolds

Enzyme Inhibition Profiling of Propane-1-sulfonamide Derivatives

The versatility of the this compound scaffold has been exploited in the design of inhibitors for several key enzyme families. These derivatives have shown promise in targeting enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders.

Carbonic Anhydrase Isoform Inhibition by this compound Analogs

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. bohrium.com Various CA isoforms are expressed in different tissues and are involved in numerous physiological and pathological processes. psu.edu Consequently, the development of isoform-selective inhibitors is a significant area of research.

This compound derivatives have been investigated for their potential to selectively inhibit specific CA isoforms. For instance, new aromatic and heteroaromatic propanesulfonylhydrazone derivatives have been synthesized and evaluated for their inhibitory activity against the human carbonic anhydrase II (hCA II) isoenzyme. nih.gov In one study, o-aminobenzaldehydepropanesulfonylhydrazone and thiophenecarboxyaldehyde propanesulfonylhydrazone were identified as the most potent inhibitors of hCA II, both exhibiting an IC50 value of 0.55 mM. nih.gov

Research into benzenesulfonamide (B165840) derivatives incorporating aliphatic sulfonic acid tails, including propylsulfonic acid, has shown potent inhibition of hCA II, IX, and XII, with K_I values in the low nanomolar range. nih.gov While these specific compounds did not demonstrate high selectivity, the findings highlight the potential of incorporating sulfonamide moieties in designing potent CA inhibitors. nih.gov Further studies on novel hydrazone compounds containing a sulfonamide moiety have identified derivatives with significant inhibitory activity against both hCA I and hCA II. dergipark.org.tr For example, a 3-hydroxybenzaldehyde-based hydrazone derivative showed an IC50 value of 15.7 µM against hCA I and 13.5 µM against hCA II. dergipark.org.tr

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamide Derivatives

| Compound Type | Target Isoform | Inhibition Data (IC50/K_I) |

|---|---|---|

| Aromatic/Heteroaromatic Propanesulfonylhydrazone Derivatives | hCA II | IC50: 0.55 mM nih.gov |

| Benzenesulfonamide Derivatives with Aliphatic Sulfonic Acid Tails | hCA II, IX, XII | K_I: 0.9–459.4 nM nih.gov |

| 3-Hydroxybenzaldehyde-based Hydrazone Sulfonamide | hCA I | IC50: 15.7 µM dergipark.org.tr |

Dihydropteroate (B1496061) Synthase Inhibition by this compound Compounds

The primary mechanism of antimicrobial action for sulfonamide-based drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.org This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org this compound and its analogs, by mimicking the natural substrate para-aminobenzoic acid (PABA), effectively block this metabolic step.

While the specific antibacterial profile of 3-aminothis compound (B112968) is not extensively detailed in available research, its structural analogs have demonstrated activity against Gram-positive pathogens and protozoans. The efficacy of sulfonamides as DHPS inhibitors is well-documented, forming the basis of their longstanding use as antibacterial agents. nih.gov Research has identified a class of sulfonamides with significantly improved potency against DHPS from various pathogens, including Toxoplasma gondii and Pneumocystis carinii. psu.edu For instance, certain dihalogenated sulfanilanilides have shown IC50 values against T. gondii DHPS ranging from 33 to 111 µM, a substantial improvement over standard agents like sulfamethoxazole. psu.edu

Kinase Inhibition by this compound Scaffolds (e.g., JAK1, B-RafV600E)

The this compound scaffold has been successfully incorporated into potent and selective kinase inhibitors. A notable example is Abrocitinib (PF-04965842), a selective inhibitor of Janus kinase 1 (JAK1). medchemexpress.comselleckchem.comabcam.comnih.gov JAK1 is a key mediator of cytokine signaling involved in inflammatory and autoimmune diseases. nih.govnih.gov Abrocitinib, which contains an N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound structure, demonstrates high potency and selectivity for JAK1 over other JAK family members. nih.gov

Furthermore, sulfonamide derivatives have been identified as potent inhibitors of the B-RafV600E mutant kinase, a key driver in various cancers, including melanoma. acs.orgnih.govnih.gov A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides potently inhibit B-RafV600E with low nanomolar IC50 values and exhibit excellent specificity. acs.org Similarly, pyrimidine-sulfonamide hybrids have been designed as selective B-RafV600E inhibitors. rsc.org

Table 2: Kinase Inhibition by this compound and Related Sulfonamide Derivatives

| Compound | Target Kinase | Inhibition Data (IC50) |

|---|---|---|

| Abrocitinib (PF-04965842) | JAK1 | 29 nM medchemexpress.comselleckchem.comabcam.com |

| Abrocitinib (PF-04965842) | JAK2 | 803 nM medchemexpress.comselleckchem.com |

| Abrocitinib (PF-04965842) | TYK2 | 1250 nM selleckchem.com |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative (3s) | B-RafV600E | Low nanomolar range acs.org |

Urease and Cyclooxygenase-2 (COX-2) Inhibition by this compound Conjugates

Researchers have explored the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org Urease is an enzyme implicated in infections by pathogens like Helicobacter pylori, while COX-2 is a key enzyme in the inflammatory pathway. nih.gov A series of naproxen-sulfa drug conjugates were synthesized and screened for their inhibitory activities. nih.govfrontiersin.org

Naproxen conjugated with sulfaguanidine, which contains a structure related to this compound, was found to be a potent competitive inhibitor of urease with an IC50 value of 5.06 ± 0.29 µM. nih.govfrontiersin.org In the same study, a naproxen-sulfamethoxazole conjugate demonstrated significant COX-2 inhibition (75.4% at 10 µM concentration), comparable to the reference drug celecoxib. nih.gov The sulfonyl/sulfonamide motif is a known pharmacophore for selective COX-2 inhibition. brieflands.com

Table 3: Urease and COX-2 Inhibition by Sulfonamide Conjugates

| Compound Conjugate | Target Enzyme | Inhibition Data |

|---|---|---|

| Naproxen-sulfaguanidine | Urease | IC50: 5.06 ± 0.29 µM nih.govfrontiersin.org |

| Naproxen-sulfathiazole | Urease | IC50: 5.82 ± 0.28 µM nih.govfrontiersin.org |

| Naproxen-sulfanilamide | Urease | IC50: 6.69 ± 0.11 µM nih.govfrontiersin.org |

BACE1 Enzyme Inhibition by this compound-Containing Structures

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.gov The development of BACE1 inhibitors has explored various chemical scaffolds, including those containing sulfonamides. unipi.itnih.govresearchgate.net

A series of BACE1 inhibitors possessing a N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamido structure have been synthesized and evaluated. unipi.it Several of these derivatives were found to be active, with some exhibiting IC50 values in the low micromolar range. For example, the most active compounds in one series showed IC50 values ranging from 1.6 to 1.9 µM. unipi.it Although direct examples of this compound as the core inhibitor are not prevalent in the provided search results, the general applicability of the sulfonamide group in designing BACE1 inhibitors is evident. rsc.org

Antimicrobial Efficacy of this compound Compounds

The antimicrobial properties of sulfonamides are well-established and are primarily attributed to their inhibition of dihydropteroate synthase (DHPS), which disrupts folic acid synthesis in microorganisms. wikipedia.orgresearchgate.net This mechanism provides a broad spectrum of activity against various bacteria, protozoa, and fungi. researchgate.net

Aromatic disulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella enteritidis. tandfonline.com Studies on prophane sulfonic acid hydrazide and its palladium complexes have also demonstrated antibacterial activity against both Gram-positive and Gram-negative human pathogenic bacteria. researchgate.net The palladium complexes, in particular, showed enhanced activity compared to the sulfonyl hydrazone ligands alone. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For some sulfonamide derivatives, MIC values against S. aureus have been reported to range from 32 to 512 µg/mL, indicating variable resistance among different strains. researchgate.net

Table 4: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Type | Target Microorganism(s) | Activity Measure |

|---|---|---|

| Aromatic Disulfonamides | S. aureus, B. cereus, E. coli, S. enteritidis | Qualitative Inhibition tandfonline.com |

| Prophane Sulfonic Acid Hydrazide & Pd(II) Complexes | Gram-positive & Gram-negative bacteria | MIC values determined researchgate.net |

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

Sulfonamides historically represent one of the first classes of synthetic antimicrobial drugs and continue to be investigated for their efficacy against various bacterial pathogens. researchgate.netresearchgate.net Generally, sulfonamides exhibit a broad spectrum of activity, effective against Gram-positive and certain Gram-negative bacteria, including species like Escherichia coli, Klebsiella, Salmonella, Shigella, and Enterobacter. ceon.rsnih.gov However, their activity can be moderate against Proteus mirabilis and weak against Klebsiella, with notable resistance observed in Pseudomonas aeruginosa and Serratia species. ceon.rsnih.gov

Research into novel sulfonamide derivatives has aimed to enhance potency and overcome resistance. For instance, certain sulfonamide-derived hydrazone compounds and their palladium (II) complexes have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net Studies on aryldisulfonamides have shown that their antimicrobial activity can be influenced by structural characteristics, such as the length of a linking carbon chain, with activity decreasing as the chain length increases. tandfonline.com

Specific studies have quantified the in vitro efficacy of new analogs through Minimum Inhibitory Concentration (MIC) values.

Interactive Table 1: MIC of Selected this compound Analogs against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Quinazolinone-sulfonate conjugate (5g) | Staphylococcus aureus | 11.3 ± 2.38 | rsc.org |

| Sulfadiazine (B1682646) (Standard) | Staphylococcus aureus | 24 ± 3.92 | rsc.org |

| Quinazolinone-sulfonate conjugate (5k) | Candida albicans | Potent activity reported | rsc.org |

| Pillar plos.orgarene-sulfonamide conjugate | S. aureus, P. aeruginosa | Activity an order of magnitude higher than streptocide | nih.gov |

You can filter and sort this table by clicking on the column headers.

These studies indicate that modifying the this compound scaffold can lead to derivatives with significant and sometimes superior antibacterial potency compared to standard drugs. rsc.orgnih.gov For example, a quinazolinone-sulfonate conjugate (5g) was found to be twice as effective as the standard drug sulfadiazine against Staphylococcus aureus. rsc.org Similarly, pillar plos.orgarene macrocycles functionalized with sulfonamide residues showed antimicrobial activity an order of magnitude higher than pure streptocide and also demonstrated an ability to prevent biofilm formation by S. aureus and P. aeruginosa. nih.gov

Antifungal and Antiparasitic Properties of Sulfonamide Analogs

The therapeutic potential of the sulfonamide scaffold extends beyond bacteria to include fungi and parasites. researchgate.net Sulfonamides have shown effectiveness against the fungus Pneumocystis carinii and protozoa such as Toxoplasma gondii and Coccidia. ceon.rsnih.gov

The development of novel sulfonamide analogs has yielded compounds with promising activity against these microorganisms.

Antifungal Activity : Quinazolinone-sulfonate derivatives have been identified as having potent inhibitory effects against the fungal pathogen Candida albicans. rsc.org

Antiparasitic Activity : Research into antimalarial agents has explored sulfonamide derivatives extensively. researchgate.net Thiazole derivatives incorporating a this compound moiety have been developed as potent agents against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org Notably, some of these compounds not only inhibit parasite growth but also show potential as transmission-blocking agents by preventing the activation of mature gametocytes. acs.org Triazole-sulfonamide derivatives have also demonstrated potent activity against chloroquine-resistant strains of P. falciparum. researchgate.net

Investigation of Antimicrobial Mechanisms of Action for Propane-1-sulfonamides

The primary and most well-documented antimicrobial mechanism of action for sulfonamides is the inhibition of folate synthesis. researchgate.netceon.rs Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). nih.gov Due to this similarity, they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. ceon.rsnih.govtandfonline.com

By blocking this step, sulfonamides disrupt the synthesis of folic acid, which is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids. ceon.rs This ultimately inhibits DNA synthesis and cell growth, leading to a bacteriostatic effect. researchgate.net

While this is the classic mechanism, research into novel sulfonamide derivatives suggests other potential modes of action. For example, certain quinazolinone acetohydrazide sulfonates have been observed to cause a significant increase in lipid peroxidation in target microbes, indicating that membrane damage may contribute to their antimicrobial effect. rsc.org

Anticancer Research involving this compound Derivatives

The structural versatility of the sulfonamide group has made it a valuable scaffold in the discovery of new anticancer agents. researchgate.netnih.gov Numerous derivatives have been synthesized and evaluated for their potential to combat various forms of cancer. bohrium.comtandfonline.com

This compound as a Scaffold for Anticancer Agent Development

The this compound framework serves as a foundational structure for creating diverse and potent anticancer compounds. mdpi.com Medicinal chemists utilize strategies like molecular hybridization to combine the sulfonamide moiety with other bioactive scaffolds, such as dithiocarbamates, to develop novel agents with enhanced antiproliferative activity. tandfonline.com The sulfonamide group can mimic the structure of natural enzyme substrates, allowing these synthetic compounds to bind to the active sites of target proteins and disrupt critical biochemical pathways within cancer cells. This approach has led to the development of derivatives targeting a range of cancers, including colon, breast, lung, and bladder cancer. tandfonline.commdpi.comwikipedia.org

Mechanisms of Cancer Cell Apoptosis Induction by this compound Analogs

A key mechanism through which sulfonamide-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. tandfonline.commdpi.com This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. tandfonline.com

Research has shown that this compound analogs can trigger apoptosis through multiple cellular pathways:

Intrinsic (Mitochondrial) Pathway : This pathway is initiated from within the cell, often in response to cellular stress. Sulfonamide derivatives can induce the expression of pro-apoptotic proteins like Bad and Bax, leading to mitochondrial damage, the release of cytochrome c, and the activation of initiator caspase-9 and executioner caspase-3/7. plos.orgmdpi.com

Extrinsic (Death Receptor) Pathway : This pathway is activated by external signals. Certain sulfonamide analogs can increase the expression of death receptors (e.g., TRAIL receptors) and associated proteins like FADD, leading to the activation of initiator caspase-8, which in turn activates the executioner caspases. plos.orgmdpi.com

Studies on a 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated that it induced apoptosis in colon cancer cells by activating both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways. mdpi.com

Targeting Cancer-Associated Enzymes and Pathways with this compound Ligands

This compound derivatives are being designed to selectively target enzymes and signaling pathways that are crucial for cancer cell growth, survival, and metastasis. nih.gov

Carbonic Anhydrase (CA) Inhibition : A significant area of research focuses on sulfonamides as inhibitors of carbonic anhydrases, particularly isoforms IX and XII. nih.gov These enzymes are overexpressed in many hypoxic tumors and play a role in pH regulation, promoting tumor cell survival and invasion. nih.govnih.gov By inhibiting these enzymes, sulfonamide derivatives can disrupt the tumor microenvironment. nih.govrsc.org The compound SLC-0111 is a notable ureido-substituted benzenesulfonamide that potently inhibits CA IX and XII and has advanced to clinical trials. nih.gov

Cell Cycle Disruption : Some sulfonamide antitumor agents interfere with the cell cycle, leading to arrest at various checkpoints. The novel agent E7070 was found to inhibit the phosphorylation of the retinoblastoma protein (pRb), decrease the expression of cyclins (A, B1) and cyclin-dependent kinases (CDK2, CDC2), and induce tumor suppressor proteins p53 and p21. nih.gov This multi-pronged attack halts cell cycle progression at both the G1/S and G2/M transitions. nih.gov

Tubulin Polymerization Inhibition : The microtubule network is a critical target for many chemotherapeutics. Certain sulfonamide hybrids have been identified as novel tubulin polymerization inhibitors. tandfonline.com Like colchicine, these agents can bind to tubulin, preventing the formation of microtubules, which are essential for cell division, thereby inducing mitotic arrest and apoptosis. tandfonline.comwikipedia.org

Inhibition of Signaling Pathways : Sulfonamide derivatives have been shown to modulate key cancer-related signaling pathways. A 1,2,4-triazine sulfonamide derivative was found to inhibit mTOR, a central regulator of cell growth and proliferation, as well as sICAM-1 and cathepsin B, proteins involved in metastasis. mdpi.com Other pathways targeted by sulfonamides include the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway and cyclooxygenase (COX-2) pathways. nih.govmdpi.com

Interactive Table 2: Cancer-Associated Molecular Targets of this compound Analogs

| Target Enzyme/Pathway | Mechanism/Effect | Cancer Type | Reference |

| Carbonic Anhydrase (CA) IX & XII | Inhibition of tumor-associated isoforms | Hypoxic Tumors | nih.govrsc.org |

| Tubulin | Inhibition of microtubule polymerization | Bladder Cancer | tandfonline.comwikipedia.org |

| Cell Cycle (CDKs, Cyclins, pRb) | Arrest at G1/S and G2/M phases | Lung Cancer | nih.gov |

| mTOR Pathway | Inhibition of key growth regulator | Colon Cancer | mdpi.com |

| COX-2 / 5-LOX | Inhibition of inflammatory pathways | General | mdpi.com |

| JAK/STAT Pathway | Modulation of signaling pathway | General | nih.gov |

You can filter and sort this table by clicking on the column headers.

Differentiation-Inducing Activities of this compound Analogs in Hematological Malignancies

Recent research has highlighted the potential of this compound analogs in promoting differentiation of hematological cancer cells, offering a therapeutic strategy to halt their proliferation.

A series of 1,5-dihydrobenzo[e] frontiersin.orgoxazepin-2(3H)-ones incorporating a this compound moiety have been identified as potent inducers of differentiation in acute myeloid leukemia (AML) cell lines. nih.gov The initial hit compound, discovered through phenotypic screening, was confirmed to induce the expression of the myeloid differentiation marker CD11b, block cell proliferation, and cause morphological changes consistent with differentiation. nih.gov Structure-activity relationship (SAR) studies revealed that an isopropyl group at the N-1 position and a meta-substituted sulfonamide on the 8-position phenyl ring were optimal for activity. nih.gov For instance, the n-propyl sulfonamide analog 33 showed a tenfold decrease in potency compared to its methyl counterpart, indicating that the length of the alkyl group on the sulfonamide is crucial for activity. nih.gov Further modifications, such as adding a small para-substituent like a methyl group, were tolerated without a significant loss of activity. nih.gov Interestingly, some of these compounds were also found to inhibit tubulin polymerization, suggesting a potential dual mechanism of action. nih.gov

In a separate line of investigation, new derivatives of tranylcypromine (B92988) (TCP) featuring a sulfonamide group on the benzene (B151609) ring have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator in hematological malignancies. uea.ac.uk These compounds, particularly a9 and b9 , were shown to induce myeloid differentiation in MV4-11 and HL-60 AML cell lines, as evidenced by increased CD11b expression. uea.ac.uk The introduction of the sulfonamide group significantly enhanced the targeting of LSD1. uea.ac.uk

These findings underscore the potential of the this compound scaffold as a versatile platform for developing novel differentiation-inducing agents for the treatment of hematological cancers.

Anti-inflammatory Applications and Mechanisms of this compound Conjugates

The this compound moiety has been incorporated into various molecular frameworks to develop potent anti-inflammatory agents. These conjugates often exhibit multi-target activities, enhancing their therapeutic potential.

A notable example is the development of conjugates of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), with various sulfa drugs. frontiersin.org These hybrid molecules were designed to act as dual inhibitors of cyclooxygenase-2 (COX-2) and urease. frontiersin.org In a carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation, these conjugates demonstrated significant anti-inflammatory effects, particularly in the late phase of inflammation which is primarily mediated by prostaglandins. frontiersin.org The naproxen-sulfamethoxazole conjugate, for instance, showed an impressive 82.8% inhibition of induced edema, comparable to the standard drug indomethacin (B1671933) (86.8% inhibition). frontiersin.org

Another area of active research involves the development of selective Janus kinase (JAK) inhibitors. osti.gov JAKs are critical components of signaling pathways for numerous cytokines that drive inflammatory and autoimmune diseases. osti.gov A program aimed at discovering a potent and selective JAK1 inhibitor started with tofacitinib, an approved JAK inhibitor for rheumatoid arthritis. osti.gov Through structural modifications, researchers identified PF-04965842 (N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}this compound), which demonstrated high selectivity for JAK1 over other JAK isoforms. osti.gov This selectivity is crucial for avoiding off-target effects, such as the inhibition of JAK2 which is involved in red blood cell production. osti.gov PF-04965842 showed efficacy in a rat adjuvant-induced arthritis model and was nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases. osti.gov

The versatility of the this compound scaffold is further demonstrated by its inclusion in compounds targeting other inflammatory mediators. For example, N-(3-(1-cyclopropyl-8-methoxy-3H-pyrazolo[3,4-c]isoquinolin-7-yl)-2,4-difluorophenyl)this compound is a complex heterocyclic compound with potential anti-inflammatory effects. ontosight.ai Additionally, studies on propyl propane (B168953) thiosulfonate (PTSO), derived from onions, have shown its ability to reduce pro-inflammatory cytokines like IL-6, IL-8, and IL-17 in colon cancer cell lines, suggesting a link between its anti-inflammatory and anti-proliferative activities. mdpi.com

These examples highlight the successful application of the this compound scaffold in designing novel anti-inflammatory agents with diverse mechanisms of action, ranging from enzyme inhibition to modulation of cytokine signaling pathways.

Antiviral Properties of this compound Derivatives

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds, including those with a this compound moiety, has led to the discovery of compounds with significant antiviral activity. nih.govmdpi.com Sulfonamide derivatives have been reported to exhibit activity against a range of viruses, including human immunodeficiency virus (HIV). nih.gov

The mechanisms by which these compounds exert their antiviral effects are diverse. Some sulfonamide-containing molecules act as inhibitors of key viral enzymes. For example, several clinically used or late-stage clinical trial HIV protease inhibitors, such as amprenavir (B1666020) and tipranavir, contain a sulfonamide group. nih.gov Additionally, non-nucleoside reverse transcriptase inhibitors and HIV integrase inhibitors incorporating sulfonamides have been developed. nih.gov

Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses. nih.gov These proteins are critical for viral replication, and compounds with primary sulfonamide groups can facilitate the ejection of zinc ions from these proteins, thereby inhibiting viral growth. nih.gov This mechanism is particularly attractive as it may be less prone to the development of drug resistance. nih.gov

Furthermore, some small molecule chemokine antagonists that act as HIV entry inhibitors also feature a sulfonamide functionality in their structure. nih.gov The versatility of the sulfonamide group is also evident in its inclusion in compounds with broader biological activity profiles that include potential antiviral effects, such as N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)this compound. The synthesis of various heterocyclic compounds containing sulfonamide fragments, such as pyrroles and triazines, has also been explored for the development of new antiviral drugs. mdpi.com For instance, certain 1,3,5-triazine (B166579) derivatives have demonstrated promising anti-HIV-1 activity with IC50 values below 5.0 μM. mdpi.com

The continued exploration of this compound derivatives and other sulfonamide-containing compounds holds promise for the development of novel antiviral therapeutics with diverse mechanisms of action.

Exploration of Additional Therapeutic Areas and Biological Targets for this compound Scaffolds

The versatility of the this compound scaffold extends beyond its established roles, with ongoing research exploring its potential in modulating various other biological processes and targeting a wider range of therapeutic areas.

Modulation of Cellular Metabolic Processes

This compound derivatives have shown potential in modulating cellular metabolic processes. The amino and sulfonamide groups can form hydrogen bonds with the active sites of enzymes, leading to their inhibition and affecting metabolic pathways. For instance, certain sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes including pH regulation and metabolism. mdpi.com Additionally, iron is an essential element in many metabolic processes, and some this compound compounds have been noted in databases in the context of metabolic pathways. drugbank.com

Interference with Signal Transduction Pathways

The this compound scaffold has been incorporated into molecules designed to interfere with specific signal transduction pathways, which are often dysregulated in diseases like cancer. wikipedia.org Signal transduction involves a series of molecular events that transmit a signal from a cell's exterior to its interior, ultimately leading to a cellular response. wikipedia.org

One key area of investigation is the inhibition of protein kinases, which are crucial components of many signaling cascades. nih.gov For example, N-(3-(5-((1-ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)this compound is a RAF kinase inhibitor, targeting a key protein in the MAPK/ERK signaling pathway that is often mutated in cancer. google.com Similarly, other complex sulfonamide derivatives are being studied for their potential to act as kinase inhibitors or interfere with other cellular signaling pathways. ontosight.ai

Furthermore, research has shown that interfering with specific signaling pathways, such as the IL-1 signaling pathway, can modulate inflammatory responses. nih.gov While not directly involving this compound in the provided context, this highlights the principle of targeting signaling pathways, a strategy where this compound derivatives could be applied. The ability of these compounds to interact with various biological targets suggests their potential to influence cellular pathways involved in signal transduction.

Receptor Interaction Studies (e.g., Cannabinoid Receptors)

The interaction of this compound derivatives with various receptors is another active area of research. A significant focus has been on the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system and are involved in regulating a wide range of physiological processes. mdpi.com

Structure-activity relationship studies have been conducted on analogs of cannabinoid receptor partial agonists to develop peripherally selective compounds with improved drug-like properties. semanticscholar.org In one study, replacing a sulfonate linker with a sulfonamide in a known cannabinoid ligand resulted in a compound with full agonism at the human CB1 receptor. semanticscholar.org This suggests that the sulfonamide group can significantly influence the efficacy of a ligand at its receptor target. Docking studies have indicated that the sulfonamide linker can interact with polar regions of the CB1 receptor binding pocket. semanticscholar.org

The goal of these studies is often to develop ligands with specific profiles, such as partial agonism or peripheral selectivity, to maximize therapeutic benefits while minimizing undesirable side effects, like the psychoactive effects associated with central CB1 receptor activation. semanticscholar.org The investigation of this compound derivatives as modulators of cannabinoid receptors and other receptor systems continues to be a promising avenue for the discovery of new therapeutic agents.

Investigation of Satiety-Inducing Actions

The this compound scaffold has been a subject of interest in medicinal chemistry for its potential role in the development of therapeutic agents targeting metabolic disorders, including obesity. Research in this area has explored the incorporation of this structural motif into molecules designed to modulate key biological pathways that regulate appetite and energy homeostasis. These investigations have primarily focused on the development of antagonists for receptors known to be involved in hunger and satiety signaling, such as the cannabinoid-1 (CB1) receptor, the ghrelin receptor, and neuropeptide Y (NPY) receptors.

This compound Derivatives as Cannabinoid-1 (CB1) Receptor Antagonists

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in stimulating appetite. Consequently, antagonists of the CB1 receptor have been investigated as potential treatments for obesity and eating disorders. google.com Substituted sulfonamides, including those with a this compound core, have been designed and synthesized as CB1 receptor antagonists. google.com These compounds are intended to act centrally to reduce food intake and promote satiety. google.com The general approach involves modifying the substituents on the sulfonamide nitrogen and other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. While specific clinical data on this compound itself for satiety is not available, the exploration of its derivatives in this context highlights the scaffold's utility in the design of anorectic agents.

Modulation of Ghrelin and Neuropeptide Y Pathways

The ghrelin and neuropeptide Y (NPY) systems are critical in the regulation of hunger and satiety. Ghrelin, often termed the "hunger hormone," stimulates appetite, while certain NPY receptor subtypes are also involved in the control of food intake. acs.orgnih.gov Research has focused on developing antagonists for the ghrelin receptor (GHSR) and modulators of NPY receptors to induce a state of satiety.

One area of investigation involves the design of dual-target peptides that can simultaneously inhibit the ghrelin receptor and stimulate the Y2 receptor, which is known to induce satiety. acs.org This multitarget strategy aims to overcome the redundancies in the tightly controlled food regulating system. acs.org While these are peptide-based, the principles of targeting these receptors are relevant to small molecules incorporating the this compound scaffold.

Furthermore, a compound identified as N-(3-{5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl}-2,4-difluorophenyl)this compound has been linked to hormones that regulate food intake and appetite. drugbank.com This suggests that the this compound moiety can be a key component of molecules targeting the complex hormonal signaling of satiety. drugbank.com

The table below summarizes the key receptor targets and the therapeutic rationale for investigating this compound scaffolds in the context of satiety.

| Receptor Target | Therapeutic Rationale | Representative Research Focus |

| Cannabinoid-1 (CB1) Receptor | Antagonism of the CB1 receptor is known to reduce appetite and food intake. | Development of substituted sulfonamide derivatives as CB1 receptor antagonists for the treatment of obesity and eating disorders. google.com |

| Ghrelin Receptor (GHSR) | Antagonism of the ghrelin receptor is expected to decrease hunger signals. | Design of ghrelin receptor antagonists to block the orexigenic effects of ghrelin. acs.org |

| Neuropeptide Y (NPY) Receptors | Modulation of specific NPY receptor subtypes (e.g., Y2) can influence satiety. | Exploration of dual-acting molecules that modulate NPY pathways alongside other satiety-related targets. acs.orgnih.gov |

Computational and Theoretical Studies on Propane 1 Sulfonamide

Quantum Chemical Calculations of Propane-1-sulfonamide and its Derivatives

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular characteristics with remarkable accuracy.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules like this compound. researchgate.net By approximating the electron density of a molecule, DFT methods can efficiently compute its geometric and electronic properties.

DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are widely used to optimize the molecular structures of sulfonamide derivatives. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, studies have shown that the S-N bond length in sulfonamides is approximately 1.63 Å. researchgate.net

Beyond structural prediction, DFT is instrumental in understanding molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of electronic character and are readily calculated using DFT. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netscirp.org For example, a study on sulfonamide-derived hydrazone compounds revealed that their palladium(II) complexes have significantly smaller HOMO-LUMO energy gaps compared to the free ligands, suggesting increased reactivity. researchgate.net

The molecular electrostatic potential (MEP) is another valuable property derived from DFT calculations. It maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is vital for predicting how a molecule will interact with other molecules and its environment.

Quantitative Structure-Property Relationship (QSPR) studies often leverage quantum chemical descriptors derived from DFT to predict various physicochemical properties. researchgate.net For instance, topological indices like the Zagreb and Randić indices, which quantify molecular connectivity, can be correlated with properties such as membrane permeability.

Conformational Landscape Analysis via Computational Methods